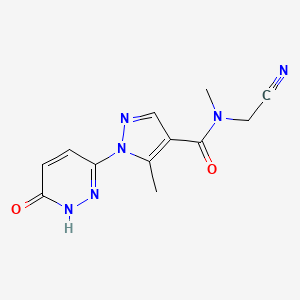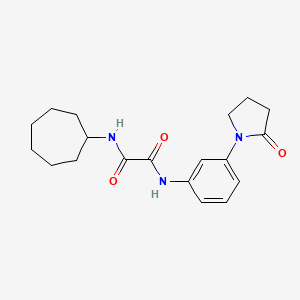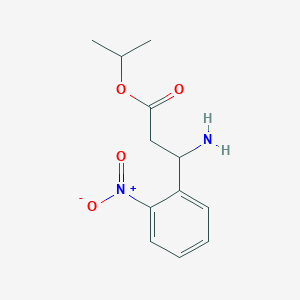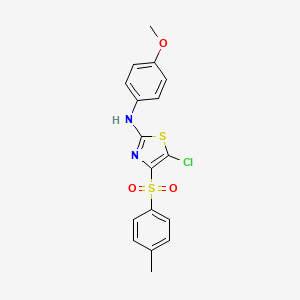
N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a pyrazole-based derivative that has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been extensively studied.
Scientific Research Applications
N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This compound has also been shown to have anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including proteases, kinases, and phosphodiesterases. This inhibition leads to the disruption of various cellular processes, such as cell division and signaling, ultimately resulting in the anticancer, antiviral, and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to have antiviral activity against various viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
The advantages of using N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and its anticancer, antiviral, and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide. One direction is to investigate its potential applications in the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of enzymes. Additionally, further studies are needed to assess the toxicity and safety of this compound in vivo.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide has been reported in various scientific journals. One of the most common methods involves the reaction of 3-amino-1,2,4-triazole with ethyl cyanoacetate, followed by the reaction with 3,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid. The resulting product is then treated with an acid to obtain the final compound.
properties
IUPAC Name |
N-(cyanomethyl)-N,5-dimethyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-8-9(12(20)17(2)6-5-13)7-14-18(8)10-3-4-11(19)16-15-10/h3-4,7H,6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGKVNEBQMXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(Cyanomethyl)-n,5-dimethyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1h-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)
![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)



![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)



![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)